8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
Structural Isomerism
The compound’s structure permits limited positional isomerism due to the fixed chlorine substituent at position 8 and the ketone at position 2. However, alternative saturation patterns in the diazepine ring could theoretically yield isomers. For example, partial saturation at positions 2,3,4,5 instead of 1,3,4,5 would produce a regioisomer, though such variants are not documented in the literature for this specific compound.
Tautomerism
Lactam-lactim tautomerism is a hallmark of benzodiazepinones. In aqueous solutions, the lactam form (keto) predominates due to stabilization via hydrogen bonding with water molecules, as demonstrated by FTIR and 2D IR studies of analogous systems. For this compound, the lactam tautomer is favored, with the lactim (enol) form constituting less than 1% of the equilibrium population under standard conditions.
Stereochemistry
The tetrahydro-diazepine ring introduces three stereogenic centers at positions 1, 3, and 5 (Figure 3). However, the compound’s synthetic route typically yields a racemic mixture unless chiral resolution or asymmetric synthesis is employed. Computational models suggest that the (1R,3S,5S) configuration minimizes steric strain between the chlorine substituent and adjacent hydrogen atoms. No enantiomer-specific biological data exist for this compound, as research has focused primarily on its structural and synthetic aspects.
Tables
| Property | Value | Source |
|---|---|---|
| Empirical formula | C$$9$$H$$9$$ClN$$_2$$O | |
| Molecular weight (g/mol) | 196.63 | |
| IUPAC name | This compound |
Properties
IUPAC Name |
7-chloro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJYVZLBHBAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable methods that ensure high yield and purity. For example, the use of isocyanide reagents in the synthesis of benzodiazepine analogues has been reported to be effective and scalable . These methods often involve fewer synthetic steps and milder reaction conditions compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its pharmacological properties, particularly its potential as a sedative or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-
Uniqueness
8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific chlorine substitution at the 8th position, which can influence its pharmacological properties and reactivity compared to other benzodiazepine derivatives.
Biological Activity
8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound with significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including its interaction with benzodiazepine receptors, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H10ClNO
- Molar Mass : 195.65 g/mol
- Density : 1.234 g/cm³ at 20 ºC
- Melting Point : 140-142 ºC
The compound is known to interact with the benzodiazepine receptor system. Benzodiazepines typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction leads to various pharmacological effects such as anxiolytic, sedative, and anticonvulsant properties.
Pharmacological Effects
- Anxiolytic Activity : Studies suggest that compounds similar to this compound exhibit anxiolytic effects by modulating GABA_A receptor activity.
- Sedative Effects : The compound may induce sedation through its action on benzodiazepine receptors.
- Anticonvulsant Properties : Research indicates that certain benzodiazepine derivatives can provide protection against seizures.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds within the benzodiazepine class:
- Study on TNF Activity Modulation : A study demonstrated that peripheral benzodiazepine receptor ligands could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in mouse macrophages. This suggests a potential anti-inflammatory role for compounds like this compound when interacting with immune cells .
- Benzodiazepine Receptor Antagonism : Research has shown that certain antagonists can modulate the effects of benzodiazepines. For instance, PK 11195 was found to reverse the suppressive effects of specific benzodiazepine receptor ligands on TNF activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Anxiolytic Activity | Sedative Effects | Anticonvulsant Properties |
|---|---|---|---|
| 8-Chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one | Yes | Yes | Yes |
| Clonazepam | Yes | Yes | Yes |
| Midazolam | Yes | Yes | Moderate |
| Flumazenil (Antagonist) | No | No | No |
Q & A
Q. What are the key synthetic routes for 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?
The synthesis typically involves multi-step organic reactions, including cyclization and halogenation. A common approach starts with constructing the benzodiazepine core via condensation of o-phenylenediamine derivatives with ketones or aldehydes. Halogenation (e.g., chlorination) is then performed using reagents like phosphorus oxychloride (POCl₃). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. How can structural elucidation be performed for this compound?
X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for related benzodiazepines (e.g., bond angles and torsion angles in 5-Chloroacetyl-4-methyl derivatives). Complementary techniques include NMR (¹H/¹³C) for functional group analysis, FT-IR for identifying carbonyl (C=O) and amine (N-H) stretches, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Storage recommendations include desiccated environments (≤4°C) and avoidance of prolonged light exposure. Degradation products can be monitored using HPLC with UV detection .
Q. Which pharmacological targets are associated with this benzodiazepine?
Like other benzodiazepines, it likely modulates GABAₐ receptors, enhancing chloride ion influx and neuronal inhibition. Preliminary studies on analogs show affinity for α-subunits of GABAₐ receptors (e.g., α1 and α2 subtypes). Radioligand binding assays and electrophysiological patch-clamp techniques are used to quantify potency and efficacy .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and characterized?
Polymorph screening involves solvent recrystallization or slurry methods. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) distinguish crystalline forms. For example, a related benzazepine polymorph showed distinct melting points (ΔTm = 15°C) and dissolution rates .
Q. What experimental designs resolve contradictions in receptor binding data?
Discrepancies in GABAₐ receptor efficacy (e.g., full vs. partial agonism) can be addressed using concentration-clamp electrophysiology in neuronal models. Dose-response curves (10⁻⁹–10⁻³ M) and Schild plot analysis help differentiate competitive vs. allosteric modulation. Co-application with antagonists like flumazenil validates receptor specificity .
Q. What analytical strategies ensure purity in synthesized batches?
Impurity profiling requires HPLC-MS with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Related substances (e.g., des-chloro byproducts) are quantified against reference standards. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How can computational modeling predict binding modes to GABAₐ receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) using receptor structures (PDB: 6HUO) identify key interactions, such as hydrogen bonding with histidine residues (e.g., H102) and hydrophobic contacts. Free energy calculations (MM-PBSA) refine affinity predictions .
Q. What strategies optimize yield in large-scale synthesis?
Flow chemistry improves reaction control for exothermic steps (e.g., cyclization). Process analytical technology (PAT) monitors intermediates via inline FT-IR. Catalyst screening (e.g., Pd/C for dehalogenation) and solvent optimization (e.g., DMF vs. THF) enhance reproducibility .
Q. How does structural modification alter biological activity?
Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., 8-Bromo vs. 8-Chloro derivatives). In vitro assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., anxiolytic effects in rodents) quantify changes in potency, selectivity, and metabolic stability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for halogenation to minimize side reactions.
- Analytical Validation : Use USP/EP reference standards for HPLC calibration.
- Biological Assays : Include positive controls (e.g., diazepam) to benchmark receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
